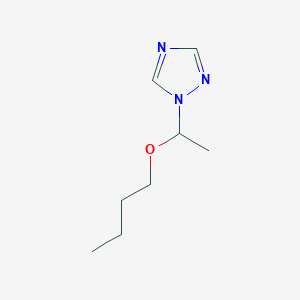

1-(1-Butoxyethyl)-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles and their General Significance in Organic Synthesis and Applied Chemistry

1,2,4-triazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse applications. nih.gov They serve as crucial intermediates and structural motifs in a wide array of functional molecules. lifechemicals.com The unique structural features of the 1,2,4-triazole ring bestow upon its derivatives a broad spectrum of biological activities, leading to their use in pharmaceuticals as antifungal, antiviral, anticancer, and anti-inflammatory agents. ijprajournal.comnih.gov

In the realm of applied chemistry, 1,2,4-triazole derivatives are utilized in the development of agrochemicals, such as fungicides and herbicides, as well as in material science. rsc.orgnih.gov Their applications in material science are growing, with uses in the creation of energetic materials, corrosion inhibitors, and polymers for light-emitting devices. nih.govresearchgate.net The versatility of the 1,2,4-triazole scaffold makes it a valuable building block in the synthesis of complex molecular architectures. lifechemicals.com

The journey of triazole chemistry began in the 19th century. In 1885, Bladin was the first to use the name "triazole" to describe the carbon-nitrogen ring system with the molecular formula C2H3N3. nih.govijprajournal.com Early synthetic methods for producing 1,2,4-triazole, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields. nih.gov Over the decades, significant advancements in synthetic methodologies have been made, allowing for the efficient and regioselective synthesis of a wide variety of 1,2,4-triazole derivatives. frontiersin.org These developments have been crucial in unlocking the full potential of this heterocyclic system in various scientific and industrial fields.

The 1,2,4-triazole ring is a planar, five-membered aromatic heterocycle. wikipedia.org It is composed of two carbon atoms and three nitrogen atoms at positions 1, 2, and 4. chemicalbook.com All atoms in the 1,2,4-triazole ring are sp2 hybridized, contributing to a delocalized 6π-electron system that is responsible for its aromatic character. chemicalbook.com This aromaticity is a key factor in the stability of the triazole nucleus. ijsr.net The parent 1H-1,2,4-triazole is a white, crystalline solid that is highly soluble in water and alcohol. chemicalbook.comnih.gov

The stability of the 1,2,4-triazole ring is largely attributed to its aromaticity. ijprajournal.com The aromatic sextet is formed by the donation of one π-electron from each of the two carbon atoms and three nitrogen atoms, which are connected by double bonds. ijprajournal.comijsr.net This delocalization of π-electrons across the ring results in a resonance-stabilized structure. ijsr.net The C-N and N-N bond distances in the ring are in a narrow range, which is consistent with its aromatic nature. wikipedia.org The electron-deficient nature of the 1,2,4-triazole system gives it excellent electron-transport and hole-blocking properties, which are valuable in materials science applications. researchgate.net

Prototropic tautomerism is a significant feature of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between the nitrogen atoms of the ring. researchgate.net This phenomenon is crucial for understanding the chemical reactivity and biological interactions of 1,2,4-triazole derivatives. researchgate.net The unsubstituted 1,2,4-triazole can exist in different tautomeric forms, which are in rapid equilibrium. nih.govchemicalbook.com

Fundamental Structural and Electronic Characteristics of the 1,2,4-Triazole Ring System

Prototropic Tautomerism in 1,2,4-Triazoles

Investigation of 1H-, 2H-, and 4H-Tautomeric Forms

For the unsubstituted 1,2,4-triazole, three potential tautomers can be considered: 1H-1,2,4-triazole, 2H-1,2,4-triazole, and 4H-1,2,4-triazole. ijsr.netmdpi.com However, due to rapid interconversion, 1,2,4-triazole is generally considered to exist as a mixture of two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comijsr.net In the case of substituted 1,2,4-triazoles, such as 3-amino-1,2,4-triazole, the existence of 1H, 2H, and 4H tautomers has been investigated. ijsr.net The specific tautomers present and their relative stabilities can be influenced by the nature and position of the substituents on the ring. nih.gov

Experimental and Theoretical Determination of Tautomeric Equilibria and Relative Stabilities

The determination of the predominant tautomeric form and the equilibrium between different tautomers has been the subject of numerous experimental and theoretical studies. researchgate.netnih.gov Techniques such as NMR, IR, and UV/vis spectroscopy, as well as X-ray diffraction, have been employed to experimentally identify the most stable tautomers. ijsr.netresearchgate.net

Theoretical calculations, often using density functional theory (DFT) methods, have also been instrumental in predicting the relative stabilities of the different tautomeric forms. researchgate.netdoaj.org For the unsubstituted 1,2,4-triazole, studies have indicated that the 1H-1,2,4-triazole tautomer is more stable than the 4H-1,2,4-triazole form. ijprajournal.comijsr.net The relative stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the degree of conjugation within the molecule. nih.gov

Interactive Data Table: Properties of 1,2,4-Triazole Tautomers

| Tautomer | IUPAC Name | Stability | Key Feature |

| 1H-1,2,4-triazole | 1H-1,2,4-triazole | Generally more stable | Hydrogen on N1 |

| 4H-1,2,4-triazole | 4H-1,2,4-triazole | Less stable | Hydrogen on N4 |

| 2H-1,2,4-triazole | 2H-1,2,4-triazole | Less common for unsubstituted | Hydrogen on N2 |

Interactive Data Table: Physicochemical Properties of Parent 1,2,4-Triazole

| Property | Value |

| Molecular Formula | C2H3N3 |

| Molecular Weight | 69.07 g/mol |

| Melting Point | 119-121 °C |

| Boiling Point | 260 °C |

| pKa of C2N3H4+ | 2.45 |

| pKa of neutral molecule | 10.26 |

Specific Context of Alkoxyalkyl-Substituted 1,2,4-Triazoles, with Focus on the 1-(1-Butoxyethyl) Moiety

Within the broad family of 1,2,4-triazole derivatives, those bearing alkoxyalkyl substituents at the N1 position represent an important subclass. These substituents consist of an alkyl chain attached to an oxygen atom, which is in turn linked to another alkyl group that connects to the triazole ring. This arrangement introduces both flexibility and lipophilicity, which can significantly influence the molecule's interaction with biological targets.

The 1-(1-butoxyethyl) group is an example of an alkoxyalkyl substituent. It consists of a butoxy group (a four-carbon chain attached to an oxygen atom) linked to an ethyl group at the first carbon, which then connects to the N1 position of the 1,2,4-triazole ring. The introduction of this specific moiety has several structural implications:

Asymmetry: The attachment of the butoxy group to the first carbon of the ethyl chain creates a chiral center. This means that 1-(1-butoxyethyl)-1H-1,2,4-triazole can exist as a racemic mixture of two enantiomers. This stereochemistry can be a critical factor in its biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules like enzymes and receptors.

Conformational Flexibility: The single bonds within the butoxyethyl side chain allow for a significant degree of rotational freedom. This flexibility enables the molecule to adopt various conformations, which can be crucial for fitting into the binding site of a biological target.

Hydrogen Bonding: While the triazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, the ether oxygen in the butoxyethyl group introduces an additional potential hydrogen bond acceptor site. This can alter the molecule's interaction with water and biological targets.

The alkylation of 1,2,4-triazole can lead to substitution at either the N1 or N4 position, and the regioselectivity of this reaction is often influenced by the reaction conditions and the nature of the alkylating agent. researchgate.net The synthesis of 1-substituted-1,2,4-triazoles is a common objective in medicinal chemistry due to the prevalence of this isomer in biologically active compounds. researchgate.net

The incorporation of alkoxyalkyl chains into various heterocyclic systems is a widely employed strategy in drug discovery and materials science. The interest in these moieties stems from their ability to modulate several key properties of the parent heterocycle:

Improved Pharmacokinetics: By adjusting the length and branching of the alkoxyalkyl chain, researchers can fine-tune the lipophilicity of a compound. This is a critical parameter for optimizing a drug's ability to cross cell membranes and reach its target, as well as for controlling its metabolic stability and duration of action.

Modulation of Physical Properties: The introduction of alkoxyalkyl groups can influence a compound's melting point, boiling point, and solubility. These properties are important for formulation and manufacturing processes.

Development of Prodrugs: In some cases, an alkoxyalkyl group can be designed as a labile promoiety that is cleaved in vivo to release the active parent heterocycle. This prodrug strategy can be used to improve a drug's solubility, stability, or to achieve targeted delivery.

The versatile nature of alkoxyalkyl chains makes them a valuable tool for medicinal chemists seeking to optimize the properties of heterocyclic lead compounds in the pursuit of new and improved therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

62843-52-1 |

|---|---|

Molecular Formula |

C8H15N3O |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(1-butoxyethyl)-1,2,4-triazole |

InChI |

InChI=1S/C8H15N3O/c1-3-4-5-12-8(2)11-7-9-6-10-11/h6-8H,3-5H2,1-2H3 |

InChI Key |

NRKKTPXKEYHVCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)N1C=NC=N1 |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-(1-Butoxyethyl)-1H-1,2,4-triazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon skeletons of the molecule.

Proton (¹H) NMR spectroscopy of 1-(1-Butoxyethyl)-1H-1,2,4-triazole reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicity) of these signals provide crucial information about the electronic environment and neighboring protons.

Table 1: Predicted ¹H NMR Data for 1-(1-Butoxyethyl)-1H-1,2,4-triazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Triazole-H | ~8.0-8.5 | s |

| Triazole-H | ~7.8-8.2 | s |

| N-CH-O | ~5.5-6.0 | q |

| O-CH₂ | ~3.5-4.0 | t |

| CH-CH₃ | ~1.5-2.0 | d |

| CH₂ (butyl) | ~1.3-1.7 | m |

| CH₂ (butyl) | ~1.2-1.5 | m |

| CH₃ (butyl) | ~0.8-1.0 | t |

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(1-Butoxyethyl)-1H-1,2,4-triazole gives rise to a distinct signal in the ¹³C NMR spectrum.

Similar to the ¹H NMR data, specific ¹³C NMR data for the target compound is not available in the search results. However, based on data for related 1,2,4-triazole (B32235) derivatives, the carbon atoms of the triazole ring are expected to resonate in the downfield region of the spectrum. rsc.org The carbon atoms of the butoxyethyl substituent would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for 1-(1-Butoxyethyl)-1H-1,2,4-triazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-C | ~145-155 |

| Triazole-C | ~140-150 |

| N-CH-O | ~85-95 |

| O-CH₂ | ~65-75 |

| CH₂ (butyl) | ~30-35 |

| CH-CH₃ | ~20-25 |

| CH₂ (butyl) | ~18-22 |

| CH₃ (butyl) | ~13-15 |

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to study potential tautomerism, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, confirming the connectivity within the butoxyethyl chain and its attachment to the triazole ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy can be a powerful tool for studying the electronic structure and tautomerism of triazole compounds. rsc.org The chemical shifts of the nitrogen atoms in the triazole ring are sensitive to their chemical environment and can help distinguish between different tautomeric forms, such as the 1H and 4H tautomers of the 1,2,4-triazole ring. researchgate.netnih.gov While 1H-1,2,4-triazole is generally more stable, the presence of substituents can influence the tautomeric equilibrium. nih.gov Computational studies can complement experimental ¹⁵N NMR data to provide a deeper understanding of the tautomeric preferences. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of 1-(1-Butoxyethyl)-1H-1,2,4-triazole would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected absorption bands include:

C-H stretching vibrations: Aromatic C-H stretches from the triazole ring are expected around 3100 cm⁻¹. researchgate.net Aliphatic C-H stretches from the butoxyethyl group would appear in the 2850-3000 cm⁻¹ region.

C=N and N=N stretching vibrations: These are characteristic of the triazole ring and typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-O stretching vibration: A strong absorption band corresponding to the C-O ether linkage would be expected in the 1050-1150 cm⁻¹ range.

Ring vibrations: Vibrations of the triazole ring would contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for 1-(1-Butoxyethyl)-1H-1,2,4-triazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=N, N=N stretch | 1400-1600 |

| C-O stretch | 1050-1150 |

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 1-(1-Butoxyethyl)-1H-1,2,4-triazole and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the substituent from the triazole ring and fragmentation within the substituent itself. For 1-(1-Butoxyethyl)-1H-1,2,4-triazole, expected fragmentation could include the loss of the butoxyethyl group, the butoxy group, or fragments of the butyl chain. Analysis of the mass-to-charge ratios (m/z) of the fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a comprehensive structural elucidation and advanced spectroscopic characterization of the specific chemical compound 1-(1-Butoxyethyl)-1H-1,2,4-triazole has not been publicly documented in crystallographic databases or peer-reviewed scientific literature. While extensive research exists for the parent 1,2,4-triazole ring and various other derivatives, the specific crystallographic data for the title compound, including its crystal system, space group, detailed bond lengths, bond angles, torsion angles, and intermolecular interactions, remains uncharacterized.

For instance, studies on other substituted 1,2,4-triazoles, such as 1-tosyl-1H- nih.govnih.govnih.gov-triazole, have shown that this compound crystallizes in the monoclinic crystal system with the P21/c space group. researchgate.net Its structure is stabilized by intermolecular C–H···O hydrogen bonds. researchgate.net Similarly, the analysis of 3,5-diamino-1,2,4-triazole hydrate (B1144303) has revealed its crystallization in the P21/c space group, with a three-dimensional network formed by water molecules. nih.govnih.gov

Without a dedicated crystallographic study on 1-(1-Butoxyethyl)-1H-1,2,4-triazole , the precise details of its solid-state architecture cannot be provided. Such a study would be necessary to determine the following:

Intermolecular Interactions and Packing Arrangements:This would elucidate how the molecules are arranged in the crystal, including any hydrogen bonding networks involving the triazole nitrogen atoms or the butoxy oxygen atom, and other non-covalent interactions.

Future research involving the synthesis of single crystals of 1-(1-Butoxyethyl)-1H-1,2,4-triazole and their analysis by X-ray diffraction would be required to generate the specific data for a comprehensive structural report as outlined.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a detailed understanding of the geometric and electronic properties of 1-(1-Butoxyethyl)-1H-1,2,4-triazole. These methods, rooted in the principles of quantum mechanics, allow for the precise modeling of molecular orbitals and electron distribution, which are critical determinants of a molecule's chemical character.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent and versatile computational method for investigating the electronic structure of many-body systems, including complex organic molecules like 1-(1-Butoxyethyl)-1H-1,2,4-triazole. DFT studies provide a balance between accuracy and computational cost, making them well-suited for a thorough analysis of molecular properties.

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 1-(1-Butoxyethyl)-1H-1,2,4-triazole, DFT calculations are used to find the equilibrium geometry by minimizing the energy of the system. This process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of 1-(1-Butoxyethyl)-1H-1,2,4-triazole (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | Data not available | N1-C2-N3 | Data not available |

| C2-N3 | Data not available | C2-N3-N4 | Data not available |

| N3-N4 | Data not available | N3-N4-C5 | Data not available |

| N4-C5 | Data not available | N4-C5-N1 | Data not available |

| C5-N1 | Data not available | C5-N1-C(ethyl) | Data not available |

| N1-C(ethyl) | Data not available | ||

| C(ethyl)-O | Data not available | ||

| O-C(butyl) | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 1-(1-Butoxyethyl)-1H-1,2,4-triazole, DFT calculations can predict the energies of these orbitals and map their spatial distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for 1-(1-Butoxyethyl)-1H-1,2,4-triazole

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote regions of neutral potential. An MEP map of 1-(1-Butoxyethyl)-1H-1,2,4-triazole would reveal the most likely sites for intermolecular interactions.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the use of empirical parameters. Methods such as Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2, MP4) provide a rigorous approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, these methods can offer a higher level of accuracy for certain molecular properties.

For 1-(1-Butoxyethyl)-1H-1,2,4-triazole, ab initio calculations can be used to refine the geometry and electronic structure obtained from DFT methods and to calculate properties where electron correlation effects are particularly important. These calculations serve as a benchmark for validating the results from less computationally intensive methods.

Theoretical Studies on Tautomeric Equilibria and Stability of 1,2,4-Triazole (B32235)

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the substituent, in this case, the 1-butoxyethyl group, dictates that the compound exists as a 1-substituted 1,2,4-triazole. However, understanding the fundamental tautomerism of the parent 1,2,4-triazole ring and its substituted analogs is crucial for predicting its chemical behavior.

Computational Determination of Relative Stabilities of Tautomers

Numerous computational studies have been conducted to determine the relative stabilities of 1,2,4-triazole tautomers using various quantum chemical methods. These studies consistently show that the 1H-tautomer is the most stable form in the gas phase, followed by the 2H-tautomer, with the 4H-tautomer being the least stable. ijsr.net The energy difference between the tautomers is relatively small, suggesting that their populations can be influenced by environmental factors.

Ab initio molecular orbital methods have been employed to predict the relative energies of the three tautomers of 3-amino-1,2,4-triazole. rsc.org At a high level of theory, the 1H and 2H tautomers were found to be nearly isoenergetic in the gas phase, while the 4H tautomer was significantly higher in energy by about 7 kcal/mol. rsc.org Theoretical investigations on 1,2,4-triazole-3-thione have also shown that the thione form is the most stable tautomer in the gas phase across different levels of theory, including HF, B3LYP, and MP2. nih.gov

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| 1H | 0.0 | 6-31G(CCSD)//6-31G (HF) |

| 2H | ~0.0 | 6-31G(CCSD)//6-31G (HF) |

| 4H | 7.0 | 6-31G(CCSD)//6-31G (HF) |

Influence of Substituents on Tautomeric Preference

The presence of substituents on the 1,2,4-triazole ring can significantly alter the relative stabilities of the tautomers. The electronic nature of the substituent plays a crucial role in determining the preferred tautomeric form.

Studies on C5-substituted 1,2,4-triazoles have shown that electron-donating groups (such as -OH, -NH2, and -Cl) tend to stabilize the 2H-tautomer. researchgate.net Conversely, electron-withdrawing groups (like -COOH, -CHO, and -NO2) favor the 1H-tautomer. researchgate.net For instance, in 3-amino-5-nitro-1,2,4-triazole, computational studies at the MP2, MP4, and DFT levels indicated that the 1H-tautomer is the most stable in the gas phase. acs.org In the case of 3-halo-1,2,4-triazoles, both experimental and computational evidence suggest that the 1H-tautomer is the most stable form. researchgate.net

The position of the substituent also has a remarkable impact. For instance, in methoxy-substituted 2-(3-aryl-1,2,4-triazol-5-yl)anilines, the orientation of the methoxy group (ortho, meta, or para) significantly influences the tautomeric behavior. nih.gov An ortho-methoxy group can lead to the formation of an intramolecular hydrogen bond, which can stabilize a particular tautomeric form. nih.gov

| Substituent Type | Favored Tautomer | Example Substituents |

|---|---|---|

| Electron-donating | 2H | -OH, -NH2, -Cl |

| Electron-withdrawing | 1H | -COOH, -CHO, -NO2 |

Solvent Effects on Tautomeric Equilibrium using Implicit Solvation Models (e.g., PCM, IEFPCM, SMD)

The surrounding solvent medium can have a profound effect on the tautomeric equilibrium of 1,2,4-triazoles. Implicit solvation models, such as the Polarizable Continuum Model (PCM), the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), and the Solvation Model based on Density (SMD), are powerful tools to simulate these solvent effects.

These models have been used to show that polar solvents can alter the relative stabilities of tautomers. For example, while the 1H and 2H tautomers of 3-amino-1,2,4-triazole are nearly isoenergetic in the gas phase, both SCRF and PCM models predict a differential stabilization of the 4H tautomer in aqueous solution. rsc.org Similarly, for 3-amino-5-nitro-1,2,4-triazole, calculations using the Onsager continuum solvation model suggest that in polar solvents, the 2H-tautomer becomes the most stable form, which is in agreement with experimental observations. acs.org

A study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines employed the SMD model to account for the solvent effect of methanol. researchgate.net The calculations revealed that the relative populations of the tautomers can change significantly when moving from the gas phase to a solvent. researchgate.net The IEFPCM model has been utilized to study the self-association of 1,2,4-triazole in water and dimethyl sulfoxide (DMSO), demonstrating the influence of the solvent on the geometric and electronic parameters of molecular complexes. researchgate.netbohrium.com

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Polar Solvent (kcal/mol) | Computational Method |

|---|---|---|---|

| 1H | 0.0 | Higher Energy | DFT/Onsager Model |

| 2H | Higher Energy | 0.0 | DFT/Onsager Model |

Mechanistic Investigations via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving 1,2,4-triazole derivatives. It allows for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction kinetics.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical studies have been instrumental in mapping out the reaction pathways for various syntheses and transformations of 1,2,4-triazoles. For instance, the mechanism of the B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines to form 1,2,4-triazoles has been investigated using Density Functional Theory (DFT). researchgate.net These calculations help in understanding the role of the catalyst and the sequence of bond-forming and bond-breaking events.

The alkylation of 1,2,4-triazole, a fundamental reaction for introducing substituents like the 1-butoxyethyl group, has also been the subject of computational investigation. researchgate.net Such studies can predict the regioselectivity of the reaction (i.e., whether alkylation occurs at the N1 or N4 position) by comparing the activation barriers for the different possible pathways. The characterization of transition states, identified by the presence of a single imaginary frequency in the vibrational analysis, is a key component of these mechanistic studies.

Energy Barrier Calculations and Kinetic Predictions

By calculating the energy of reactants, transition states, and products, computational methods can determine the activation energy barriers for a given reaction. This information is crucial for predicting the reaction kinetics.

In a theoretical study on the isomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT and CBS-QB3 methods were used to calculate the energy profile. jcchems.com The kinetic rate constants were then estimated using Transition State Theory (TST). jcchems.com The calculations showed that the energy barrier for the formation of one isomer was significantly lower than for the other, indicating that the formation of the former is kinetically favored. researchgate.net Such kinetic predictions are invaluable for optimizing reaction conditions and understanding the factors that control the outcome of a chemical transformation.

| Reaction | ΔE‡ (kcal/mol) | Computational Method |

|---|---|---|

| Isomer 1 → Isomer 2 | ~29.7 | CBS-QB3 |

| Isomer 2 → Isomer 1 | ~43.4 | CBS-QB3 |

Computational Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering deep insights into their electronic and structural characteristics. For derivatives of the 1,2,4-triazole family, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely employed to simulate Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.netnih.govdnu.dp.ua The primary goal of these theoretical investigations is to establish a strong correlation with experimentally obtained data. This synergy is invaluable for confirming molecular structures, assigning spectral features with high confidence, and elucidating structure-property relationships that are not immediately obvious from experimental results alone. nih.govresearchgate.netresearchgate.net

Detailed research findings for the specific compound 1-(1-Butoxyethyl)-1H-1,2,4-triazole are not extensively available in the public domain; however, the established methodologies for related triazole compounds provide a clear blueprint for how such an analysis would be conducted. The computational prediction of spectroscopic parameters for triazole derivatives has been shown to yield data in very good agreement with experimental observations. nih.gov

NMR Spectral Analysis

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP, is a standard approach for calculating the isotropic chemical shielding of nuclei. researchgate.netnih.govucm.es These calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

The comparison between the computed and experimental chemical shifts serves as a rigorous test of the proposed molecular structure. researchgate.netnih.gov For complex molecules, this correlation can definitively distinguish between different isomers or conformers. Research on various 1,2,4-triazole derivatives has demonstrated that this computational approach provides a reliable determination of the molecular structure. researchgate.net

Table 1: Illustrative Correlation of Predicted and Experimental NMR Chemical Shifts (δ) for a Substituted 1,2,4-Triazole Moiety

| Atom/Group | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹H NMR | ||

| Triazole H (C3) | 8.05 | 7.99 |

| Triazole H (C5) | 8.60 | 8.54 |

| N-CH | 4.45 | 4.38 |

| ¹³C NMR | ||

| Triazole C3 | 152.1 | 151.8 |

| Triazole C5 | 145.5 | 145.2 |

| N-C | 65.2 | 64.9 |

Vibrational Spectra (FTIR) Analysis

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in an experimental Fourier-transform infrared (FTIR) spectrum. Quantum chemical calculations, often using the DFT/B3LYP method with basis sets like 6-311++G**, can compute the harmonic vibrational frequencies of a molecule. nih.gov The resulting theoretical spectrum allows for a detailed assignment of each experimental band to specific molecular motions, such as stretching, bending, or torsional vibrations, based on the calculated potential energy distribution (PED). nih.gov

This computational approach helps to clarify ambiguities in previously reported spectral assignments and can identify characteristic "marker bands" for the triazole ring, which are useful for structural confirmation in new derivatives. nih.gov The calculated frequencies are often scaled by a small factor to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. researchgate.net

Table 2: Example Correlation of Predicted and Experimental FTIR Frequencies for Key Vibrational Modes in 1,2,4-Triazole Derivatives

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (ring) | 3130 | 3126 |

| C-H Stretch (ring) | 3100 | 3097 |

| C=N Stretch (ring) | 1535 | 1529 |

| N-N Stretch (ring) | 1180 | 1174 |

| Ring Bending | 880 | 883 |

Electronic Spectra (UV-Vis) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for simulating UV-Vis absorption spectra. nih.govucm.esresearchgate.net These calculations predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netresearchgate.net The predicted maximum absorption wavelengths (λmax) can be directly compared with the absorption bands observed in experimental UV-Vis spectra.

To improve the accuracy of the prediction, solvent effects are often included in the calculations using models like the Conductor-like Polarizable Continuum Model (CPCM), which simulates the influence of the solvent environment on the electronic transitions. researchgate.netresearchgate.net The correlation between theoretical and experimental UV-Vis spectra is crucial for understanding the electronic structure and photophysical properties of the molecule.

Table 3: Illustrative Correlation of Predicted and Experimental UV-Vis Absorption Maxima (λmax) for a 1,2,4-Triazole Derivative

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 215 | 221 |

| n → π | 258 | 254 |

Reactivity and Chemical Transformations of 1 1 Butoxyethyl 1h 1,2,4 Triazole and Its Core Scaffold

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is characterized by a low π-electron density on its carbon atoms due to the presence of three electronegative nitrogen atoms. chemicalbook.com This inherent electronic deficiency deactivates the carbon atoms (C3 and C5) towards electrophilic attack. Consequently, electrophilic substitution reactions occur preferentially at the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com

For the parent 1H-1,2,4-triazole, electrophilic attack can occur at N1, N2, or N4. However, in 1-(1-butoxyethyl)-1H-1,2,4-triazole, the N1 position is already substituted. The primary sites for electrophilic attack are therefore the N2 and N4 atoms. Protonation, a fundamental electrophilic substitution, readily occurs at the N4 position in acidic media. chemicalbook.com Alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1- and N4-alkylated products, depending on the reaction conditions. chemicalbook.comnih.gov For an N1-substituted triazole like the title compound, further alkylation would lead to the formation of a quaternary triazolium salt, with the electrophile likely attacking the N4 position.

| Reaction Type | Reagent/Conditions | Typical Site of Attack on 1,2,4-Triazole Scaffold | Expected Product with 1-(1-Butoxyethyl)-1H-1,2,4-triazole |

|---|---|---|---|

| Protonation | Concentrated HCl | N4 | 1-(1-Butoxyethyl)-4H-1,2,4-triazol-1-ium chloride |

| Alkylation | Alkyl halide (e.g., CH₃I) | N4 | 1-(1-Butoxyethyl)-4-methyl-1H-1,2,4-triazol-1-ium iodide |

Nucleophilic Substitution Reactions on the Triazole Ring

The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic substitution, particularly when a good leaving group is present at the C3 or C5 position. chemicalbook.com While the parent 1-(1-butoxyethyl)-1H-1,2,4-triazole does not possess such a leaving group, its derivatives can undergo these transformations. For instance, halogenated 1,2,4-triazoles can react with various nucleophiles to afford substituted products. rsc.org

Furthermore, the formation of triazolium ions via electrophilic attack (as described in 5.1) enhances the susceptibility of the ring to nucleophilic attack. chemicalbook.com This activation allows for the displacement of groups that are typically poor leaving groups. Studies on chloroquinolines have shown that 1,2,4-triazole can act as a potent nucleophile, displacing a chloride ion to form a C-N bond, a reaction that can be catalyzed by acids or bases. researchgate.netresearchgate.net

| Substrate Type | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-Halogenated 1,2,4-triazoles | Strong nucleophiles (e.g., RS⁻, RO⁻) | Varies | C-Substituted 1,2,4-triazoles | rsc.org |

| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, acidic, or basic | 4-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.netresearchgate.net |

| N-Methoxytriazolium salts | Weak nucleophiles (e.g., F⁻, H₂O, R₂NH) | Varies | C5-Substituted 1,2,3-triazoles | rsc.org |

Reactions at the Butoxyethyl Moiety: Functional Group Interconversions and Derivatization

The 1-(1-butoxyethyl) substituent offers additional sites for chemical modification, distinct from the triazole ring. This moiety is essentially a masked aldehyde attached to the triazole nitrogen, resembling an N,O-acetal.

Hydrolysis: The N-C-O linkage is susceptible to hydrolysis under acidic conditions. This reaction would cleave the butoxyethyl group, regenerating the 1H-1,2,4-triazole and forming butoxyacetaldehyde. This reactivity is a key consideration in the stability and handling of the compound in acidic environments.

Ether Cleavage: The butyl ether portion of the substituent is generally stable. However, like other ethers, it can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

Oxidation: While the triazole ring is generally resistant to oxidation, the butoxyethyl side chain can be oxidized. The specific products would depend on the oxidant used and the reaction conditions.

Degradation Pathways: Studies on the degradation of the structurally related compound 2-butoxyethanol (B58217) show that metabolic pathways in mammals and bacteria involve oxidation of the terminal alcohol (not present in the title compound) to 2-butoxyacetic acid, followed by cleavage of the ether bond. nih.gov Another pathway involves the dealkylation to form butyraldehyde (B50154) and ethylene (B1197577) glycol. nih.gov While not directly applicable, these pathways highlight the potential reactivity of the butoxy group under specific enzymatic or chemical conditions.

Coordination Chemistry and Ligand Properties of 1,2,4-Triazole Derivatives

Derivatives of 1,2,4-triazole are highly valued ligands in coordination chemistry and materials science. isres.orgscirp.org They are known to form a wide variety of metal complexes, ranging from discrete mononuclear species to extensive multi-dimensional coordination polymers. acs.orgcore.ac.uk The nitrogen atoms of the triazole ring, with their available lone pairs, are excellent coordination sites.

The most common coordination mode for 1,2,4-triazole ligands involves bridging between two metal centers via the nitrogen atoms at the N1 and N2 positions. scirp.org This N1,N2-bridging mode is fundamental to the formation of linear chains, 2D grids, and 3D frameworks. Other coordination modes are also possible, depending on the substitution pattern of the triazole and the nature of the metal ion and counter-anions.

| Coordination Mode | Description | Resulting Structure Type |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom (typically N4). | Discrete complexes or terminal ligands on polymers. |

| Bidentate (N1,N2-bridging) | The most common mode, linking two metal centers. | Chains, layers, and 3D frameworks. |

| Tridentate/Quadridentate | Possible with functionalized triazoles (e.g., triazole-thiols) where other donor atoms participate in coordination. acs.org | Higher-dimensional polymers and cage-like structures. |

The N1-butoxyethyl substituent in 1-(1-butoxyethyl)-1H-1,2,4-triazole is expected to have a significant impact on its properties as a ligand.

Steric Hindrance: The butoxyethyl group is sterically demanding. This bulk can influence the self-assembly of metal complexes, potentially preventing the formation of densely packed structures often seen with unsubstituted or smaller N1-substituted triazoles. acs.org It may favor the formation of discrete, low-nuclearity complexes or coordination polymers with larger, more open framework structures.

Coordination Mode: The presence of the substituent at the N1 position precludes this nitrogen from participating in coordination. Therefore, coordination would likely occur through the N2 and/or N4 atoms. An N4-monodentate or N2,N4-bridging mode could be envisaged, though the latter is less common.

Potential for Chelation: The ether oxygen atom within the butoxyethyl group could potentially act as a weak donor atom, leading to the formation of a chelate ring with a metal center coordinated to the N2 atom. The stability of such a chelate would depend on the metal ion's preference for oxygen donors and the size of the resulting ring.

Solubility and Stability: The lipophilic nature of the butoxyethyl group would increase the solubility of the ligand and its metal complexes in organic solvents. The steric bulk may also kinetically stabilize the resulting complexes against decomposition or ligand exchange reactions.

Annular Tautomerism and its Role in Chemical Reactivity

Annular tautomerism is a key feature of the parent 1,2,4-triazole scaffold, which exists as an equilibrium between two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comijsr.net Experimental and theoretical studies have shown that the 1H-tautomer is the more stable and predominant form. researchgate.netresearchgate.net

For 1-(1-butoxyethyl)-1H-1,2,4-triazole, the presence of the substituent at the N1 position effectively "locks" the molecule into the 1H form, preventing annular tautomerism. However, understanding tautomerism is crucial for predicting the reactivity of the parent heterocycle and its derivatives. For example, the alkylation of unsubstituted 1,2,4-triazole can yield a mixture of N1 and N4 substituted products because the reaction can proceed through either tautomer or their common anion. chemicalbook.com

In substituted 1,2,4-triazoles, the position of the tautomeric equilibrium is influenced by the electronic nature of the substituents. researchgate.net This equilibrium is a critical determinant of the molecule's chemical reactivity and its interactions with biological targets, as the different tautomers present distinct hydrogen bonding patterns and dipole moments. researchgate.netnih.gov For instance, in 3-mercapto-1,2,4-triazoles, a thione-thiol tautomerism exists, which dictates the nucleophilic character of the molecule (S vs. N nucleophile). ijsr.netnih.gov

Applications in Chemical Processes and Materials Science

Role as Metal Deactivators

The 1,2,4-triazole (B32235) moiety, the core of 1-(1-Butoxyethyl)-1H-1,2,4-triazole, is well-established for its ability to chelate metal ions. This property allows it to function as a metal deactivator, mitigating the undesirable catalytic effects of metal ions in various chemical systems. For instance, in fuels and lubricants, trace amounts of metals can accelerate oxidative degradation. Triazole derivatives can form stable complexes with these metal ions, rendering them catalytically inactive. While specific studies on 1-(1-Butoxyethyl)-1H-1,2,4-triazole as a metal deactivator are not extensively documented in the provided results, the known chelating ability of the triazole ring suggests its potential in this capacity.

Applications as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are recognized as effective corrosion inhibitors. ktu.lt The class of 1,2,4-triazole derivatives has been extensively studied for its excellent corrosion inhibition properties for various metals and alloys, including copper, steel, and aluminum brass. ktu.ltdntb.gov.uaresearchgate.net These compounds are considered environmentally benign and less toxic compared to traditional inhibitors like benzotriazole. ktu.lt

The primary mechanism of corrosion inhibition by 1,2,4-triazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. ktu.lt This film acts as a barrier, hindering the transfer of charge and mass, thereby slowing down the corrosion process. ktu.lt The adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecule.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, O, S) in the inhibitor molecule and the vacant d-orbitals of the metal, forming a coordinate-type bond. nih.gov

The adsorption of 1,2,4-triazole derivatives often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. ktu.ltrsc.orgktu.lt These inhibitors are often classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.orgsdit.ac.in

The protective layer formed by triazole derivatives can be a polymolecular film, which is particularly effective in reducing hydrogen absorption by steel in acidic environments. dntb.gov.ua This is crucial for preventing hydrogen embrittlement, which can compromise the mechanical properties of the metal. dntb.gov.ua

The efficiency of a 1,2,4-triazole derivative as a corrosion inhibitor is closely linked to its molecular structure. The presence of the triazole ring with its three nitrogen atoms is fundamental to its inhibitory action. researchgate.net The inhibition efficiency can be further enhanced by the presence of other functional groups.

For instance, the introduction of amino groups (-NH2) into the triazole ring has been shown to increase the inhibition efficiency for aluminum brass in a sodium chloride solution. ktu.ltktu.lt This is attributed to the increased electron density on the molecule, which facilitates stronger adsorption onto the metal surface.

The following table summarizes the inhibition efficiencies of some 1,2,4-triazole derivatives on different metals.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon Steel | 1 M HCl | ~95 | Optimum concentration |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 95.3 | 1.0 × 10−3 M |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 95.0 | 1.0 × 10−3 M |

| 1,2,4-Triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | 3 mmol/L |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | 3 mmol/L |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | 3 mmol/L |

Integration into Polymeric Materials

The 1,2,4-triazole unit is a valuable building block in polymer chemistry. Polymers containing the 1,2,4-triazole ring exhibit high thermal stability, good mechanical properties, and are often soluble in common solvents, which facilitates their processing. nih.govibm.com

New derivatives of 1,2,4-triazole have been synthesized and incorporated into polyethylene, indicating the versatility of these compounds in modifying existing polymers. researchgate.net Poly(1-vinyl-1,2,4-triazole) and its copolymers are known for their water solubility, non-toxicity, and high thermal stability (up to 300–350 °C). nih.gov These polymers also show excellent stabilizing capabilities in the formation of metal nanoparticles. nih.gov

The synthesis of poly(aryl ethers) containing the 1,2,4-triazole unit has been achieved, resulting in high molecular weight, amorphous polymers with glass transition temperatures ranging from 185 to 230 °C. ibm.com The incorporation of 1-(1-Butoxyethyl)-1H-1,2,4-triazole into polymer chains could potentially impart improved thermal stability and other desirable properties to the resulting materials.

Potential in Catalysis

The study of 1,2,4-triazole derivatives as corrosion inhibitors has shown positive implications for research in catalysis. rsc.org The ability of the triazole ring to coordinate with metal ions is a key feature in many catalytic processes. While specific catalytic applications of 1-(1-Butoxyethyl)-1H-1,2,4-triazole are not detailed in the provided search results, the broader class of triazole compounds has been explored as ligands in coordination chemistry, which is central to the development of catalysts. ontosight.ai The nitrogen atoms in the triazole ring can act as coordination sites for metal centers, influencing the activity and selectivity of the catalyst.

Development of Functional Materials for Sensors and Energy Storage

The unique properties of 1,2,4-triazole derivatives make them promising candidates for the development of functional materials for sensors and energy storage applications.

In the field of energy storage, metal-organic frameworks (MOFs) incorporating 1,2,4-triazole have been investigated as battery-type electrodes for supercapacitors. csic.es These materials benefit from large specific surface areas and adjustable pore sizes. csic.es Furthermore, energetic polymer salts derived from 1-vinyl-1,2,4-triazole (B1205247) have been synthesized for potential use in high-energy materials. researchgate.net

The development of proton-conducting membranes for fuel cells is another area where 1,2,4-triazole-based materials show significant promise. nih.gov These materials can exhibit high ionic conductivity under anhydrous conditions and at high temperatures, which are desirable characteristics for fuel cell applications. nih.gov The incorporation of the butoxyethyl group in 1-(1-Butoxyethyl)-1H-1,2,4-triazole could influence the material's properties, such as its hydrophobicity and interaction with other components in a composite membrane.

While direct applications of 1-(1-Butoxyethyl)-1H-1,2,4-triazole in sensors are not explicitly mentioned, the fundamental properties of triazoles, such as their ability to interact with specific ions and molecules, suggest their potential in the design of chemical sensors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Butoxyethyl-Substituted Triazoles

The synthesis of triazole derivatives is undergoing a significant transformation, driven by the principles of green chemistry. rsc.orgconsensus.app The goal is to develop sustainable and efficient methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govbenthamdirect.com

Future research in the synthesis of butoxyethyl-substituted triazoles is expected to focus on several key areas:

Green Solvents: Traditional organic solvents are often being replaced with more environmentally benign alternatives like water, glycerol, and deep eutectic solvents (DES). consensus.app For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully demonstrated in water and glycerol, offering high yields and opportunities for catalyst and solvent recycling. consensus.app

Catalyst Innovation: The development of novel and reusable catalysts is a major trend. This includes the use of copper nanoparticles and ionic liquid-supported Cu(II) catalysts, which have shown high efficiency in triazole synthesis. consensus.appmdpi.com

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis are gaining prominence as they can significantly reduce reaction times and improve yields compared to classical heating methods. mdpi.comnih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers a robust and scalable approach for producing triazoles, as demonstrated by the synthesis of the antiepileptic agent rufinamide (B1680269) in high yield using a copper-on-charcoal catalyst. rsc.org

These advancements aim to make the synthesis of butoxyethyl-substituted triazoles and related compounds more sustainable and economically viable for various applications, including in materials science and medicinal chemistry. rsc.orgnih.gov

In-depth Mechanistic Studies of Specific Transformations Involving the Butoxyethyl Group

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. For butoxyethyl-substituted triazoles, future mechanistic studies will likely concentrate on several key aspects.

One area of focus is the cleavage of the butoxyethyl group. The acidic cleavage of ethers, such as the butoxyethyl group, typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. youtube.com Understanding the precise mechanism and kinetics of this cleavage under different conditions is essential for controlling the stability and reactivity of these compounds.

Furthermore, the degradation of the butoxyethyl moiety is an important area of investigation. Studies on the biodegradation of 2-butoxyethanol (B58217) have shown that it can be oxidized to 2-butoxyacetic acid, followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. researchgate.netnih.gov Investigating similar degradation pathways for 1-(1-butoxyethyl)-1H-1,2,4-triazole can provide insights into its environmental fate and potential for bioremediation.

Researchers are also interested in the mechanism of triazole ring formation itself. For instance, detailed mechanistic studies on the reaction of β-carbonyl phosphonates and azides have provided a rationale for the regio- and chemoselective synthesis of functionalized triazoles. acs.org Similar in-depth studies on the formation of butoxyethyl-substituted triazoles will be valuable.

Advanced Spectroscopic Characterization under Dynamic Conditions

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediates, and mechanisms. Future research on butoxyethyl-substituted triazoles will increasingly employ advanced spectroscopic techniques for dynamic characterization.

Key Techniques and Applications:

In Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-FTIR and Surface-Enhanced Raman Scattering (SERS) are powerful tools for monitoring reactions in real-time. nih.govrsc.org They can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. rsc.org For example, SERS has been used to monitor the formation of triazoles on silver and gold surfaces by tracking changes in the vibrational bands of the reactants. nih.gov

Real-Time NMR Spectroscopy: Benchtop NMR spectroscopy, particularly when combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), allows for the real-time monitoring of low-concentration reactions. nih.gov This can be instrumental in understanding the mechanism of triazole formation and identifying transient intermediates. nih.gov

Mass Spectrometry: Techniques like tandem mass spectrometry can be used to elucidate the decomposition pathways of triazole derivatives by analyzing the fragmentation patterns of the molecules. rsc.orgrsc.org

Combined Techniques: The integration of techniques, such as thermogravimetric analysis coupled with FTIR (TG-FTIR), allows for the near-real-time identification of gaseous decomposition products, providing a comprehensive understanding of the degradation process. rsc.orgrsc.org

By applying these advanced spectroscopic methods, researchers can gain a deeper understanding of the formation, transformation, and degradation of butoxyethyl-substituted triazoles under various dynamic conditions. This knowledge is crucial for optimizing reaction conditions, improving yields, and ensuring the stability of these compounds in their intended applications.

Refinement of Computational Models for Enhanced Predictive Accuracy for Complex Systems

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and reaction outcomes. For complex systems like butoxyethyl-substituted triazoles, refining computational models is a key area of future research.

Areas for Refinement and Application:

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to study the electronic structure, geometry, and reactivity of triazole derivatives. slideshare.netscribd.comnih.govdnu.dp.ua Future work will focus on employing more accurate and efficient DFT functionals and basis sets to improve the prediction of properties like HOMO-LUMO gaps, dipole moments, and reaction energies. dnu.dp.uaresearchgate.net

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): QSPR and QSAR models are used to correlate the structural features of molecules with their physical properties or biological activities. nih.govresearchgate.net By developing more robust QSPR/QSAR models for butoxyethyl-substituted triazoles, researchers can predict properties like lipophilicity and toxicity, aiding in the design of new compounds with desired characteristics. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding the interactions of triazole derivatives with biological targets, such as enzymes. nih.gov Refinements in scoring functions and force fields will lead to more accurate predictions of binding affinities and modes, guiding the design of potent and selective inhibitors. nih.gov

Prediction of Thermochemical Properties: Accurate prediction of properties like the heat of formation is vital for assessing the energetic properties of triazole-based materials. uc.edu Future research will involve refining computational methods, such as combining high-level electronic structure calculations with models for lattice enthalpy, to achieve better agreement with experimental data. uc.edu

The continuous improvement of these computational models will provide a powerful predictive framework for the rational design and development of novel butoxyethyl-substituted triazoles with tailored properties for specific applications.

Design and Synthesis of Analogues with Tailored Architectures for Specific Chemical or Materials Applications

The versatility of the triazole scaffold allows for the design and synthesis of a vast array of analogues with tailored properties for specific applications. mdpi.comnih.govfrontiersin.org Future research in this area will focus on creating novel butoxyethyl-substituted triazole derivatives with enhanced performance in various fields.

Key Application Areas and Design Strategies:

Materials Science: Triazole derivatives are of interest for the development of high-energy materials due to their high nitrogen content and positive heats of formation. rsc.orgrsc.org The introduction of specific functional groups, such as nitro or amino groups, can be used to tune the energetic properties and thermal stability of these materials. rsc.org

Corrosion Inhibition: Triazole compounds have shown promise as corrosion inhibitors for various metals. slideshare.netscribd.com The design of new analogues with optimized molecular structures can lead to enhanced adsorption on metal surfaces and improved inhibition efficiency. slideshare.netscribd.com

Medicinal Chemistry: The triazole ring is a common motif in many biologically active compounds. nih.govbenthamdirect.comeurjchem.comnih.gov By systematically modifying the substituents on the triazole ring and the butoxyethyl side chain, researchers can develop new analogues with improved potency and selectivity for specific biological targets. nih.govnih.gov This includes the synthesis of hybrid molecules that combine the triazole core with other pharmacologically active moieties. mdpi.comacs.org

Organocatalysis: Triazoles can act as organocatalysts in various chemical transformations. nih.gov The design of chiral triazole derivatives could lead to the development of new enantioselective catalysts.

The synthesis of these tailored analogues will often involve multi-step reaction sequences and the use of advanced synthetic methodologies, including click chemistry and microwave-assisted synthesis, to efficiently generate molecular diversity. nih.govnih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Butoxyethyl)-1H-1,2,4-triazole, and how can reaction yields be maximized?

- Methodology : One-pot synthesis strategies, as described for structurally similar triazoles, can be adapted. For example, coupling 1,2,4-triazole with 1-bromo-1-butoxyethane under basic conditions (e.g., NaOH or triethylamine) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours may yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Reaction monitoring by TLC or HPLC ensures intermediate stability and product homogeneity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of 1-(1-Butoxyethyl)-1H-1,2,4-triazole?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks: (i) Triazole ring protons (δ 7.5–8.5 ppm for H-3 and H-5), (ii) Butoxyethyl chain protons (δ 1.2–1.6 ppm for -CH₂CH₂CH₂CH₃, δ 3.4–3.8 ppm for -OCH₂-) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of butoxyethyl group) should align with predicted pathways .

Q. What solvent systems are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct stability assays in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 240–300 nm for triazole absorbance) or HPLC. Polar aprotic solvents (e.g., DMSO) enhance stability, while aqueous acidic/basic conditions may hydrolyze the butoxyethyl group .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties and reactivity of 1-(1-Butoxyethyl)-1H-1,2,4-triazole?

- Methodology : Perform DFT calculations (B3LYP/6-311G+(d,p)) to optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis and IR data to validate theoretical models. Solvent effects can be modeled using the PCM approach .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives, such as disorder in substituent orientations?

- Methodology : For single-crystal X-ray diffraction, refine disordered regions using split-site models with occupancy factors (e.g., 0.65:0.35 ratio for sulfate groups in Cd complexes). Apply restraints to bond lengths/angles and validate with residual density maps. High-resolution data (θ > 25°) improves accuracy .

Q. How does the butoxyethyl substituent influence biological activity in structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with varying alkoxy chains (e.g., methoxyethyl, pentoxyethyl). Test in vitro bioactivity (e.g., antifungal assays against Candida albicans or COX-2 inhibition). Corrogate logP values (via HPLC) with activity data to assess lipophilicity-activity relationships .

Q. What advanced chromatographic techniques can separate enantiomers or diastereomers of 1-(1-Butoxyethyl)-1H-1,2,4-triazole derivatives?

- Methodology : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC with hexane/isopropanol mobile phases. For diastereomers, normal-phase silica columns with gradient elution (0.1% TFA in acetonitrile/water) improve resolution. Validate purity via circular dichroism (CD) spectroscopy .

Q. How can solvatochromic analysis elucidate the compound’s polarity and solvent interactions?

- Methodology : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, ethanol, water). Calculate Kamlet-Taft parameters (π*, α, β) to correlate spectral shifts with solvent hydrogen-bond donor/acceptor capacity. Compare with DFT-derived solvent-accessible surface area (SASA) models .

Methodological Considerations for Contradictory Data

- Case Example : Discrepancies in pKa values across solvents (e.g., DMSO vs. water) can arise from solvent basicity. Use potentiometric titrations with ionic strength adjustments (0.1 M KCl) and validate with computational pKa predictors (e.g., ACD/Labs) .

- Reference Conflicts : Cross-validate spectral data (e.g., NMR chemical shifts) with structurally analogous compounds in authoritative databases (NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.